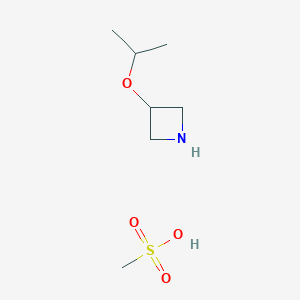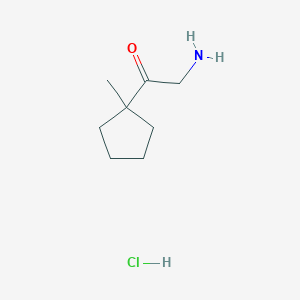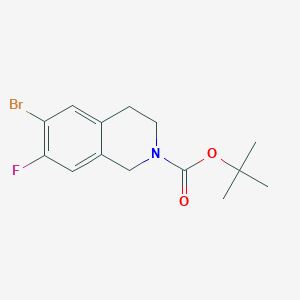![molecular formula C8H18OSi B6602571 [1-(trimethylsilyl)cyclobutyl]methanol CAS No. 97592-21-7](/img/structure/B6602571.png)
[1-(trimethylsilyl)cyclobutyl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Trimethylsilyl)cyclobutylmethanol, also known as TMSCM, is an organic compound with a molecular formula of C6H15OSi. It is a colorless, flammable liquid with a pungent odor. It is synthesized by the reaction of cyclobutylmethyl alcohol with trimethylsilyl chloride in the presence of a strong base, such as sodium hydroxide or potassium hydroxide. This compound is used in a variety of industrial and scientific applications, including the synthesis of pharmaceuticals, cosmetics, and other organic compounds.
科学研究应用
[1-(trimethylsilyl)cyclobutyl]methanol is used in a variety of scientific research applications, including the synthesis of organic compounds, the study of the mechanism of action of drugs, and the development of new pharmaceuticals. It is also used as a reagent in the synthesis of polymers, and as a solvent in the extraction of natural products. In addition, it is used as a catalyst in the synthesis of polymers and other organic compounds.
作用机制
The mechanism of action of [1-(trimethylsilyl)cyclobutyl]methanol is not fully understood, however, it is believed to act as a proton acceptor, with the trimethylsilyl group acting as a Lewis base. This allows it to react with a variety of other molecules, including alcohols, amines, and other organic molecules. It is also believed to be involved in the formation of covalent bonds between molecules, as well as the formation of hydrogen bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been shown to have a variety of effects on the body. It has been shown to have a mild sedative effect, as well as a mild analgesic effect. It has also been shown to have an anti-inflammatory effect, and to increase the production of nitric oxide, which is an important signaling molecule in the body.
实验室实验的优点和局限性
The main advantage of using [1-(trimethylsilyl)cyclobutyl]methanol in laboratory experiments is that it is a relatively safe and non-toxic compound. It is also relatively inexpensive, and is easily synthesized from readily available starting materials. However, it does have some limitations. It is not very soluble in water, and it can react with other molecules in the presence of oxygen, leading to the formation of unwanted byproducts.
未来方向
There are a number of potential future directions for the use of [1-(trimethylsilyl)cyclobutyl]methanol. One potential application is in the development of new pharmaceuticals, as it has already been used in the synthesis of a variety of drugs. It could also be used in the development of new polymers, or as a catalyst in the synthesis of organic compounds. Additionally, it could be used in the study of the mechanism of action of drugs, or in the extraction of natural products. Finally, it could be used in the development of new methods for the synthesis of organic compounds, or as a reagent in the synthesis of polymers.
合成方法
[1-(trimethylsilyl)cyclobutyl]methanol is synthesized by a reaction of cyclobutylmethyl alcohol with trimethylsilyl chloride in the presence of a strong base, such as sodium hydroxide or potassium hydroxide. The reaction proceeds in two steps: first, the alcohol is deprotonated, and then the trimethylsilyl chloride reacts with the resulting anion to form the desired product. This reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the product. The yield of this reaction is typically high, with yields of up to 99% being reported.
属性
IUPAC Name |
(1-trimethylsilylcyclobutyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18OSi/c1-10(2,3)8(7-9)5-4-6-8/h9H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRHWKPUJDFDSCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1(CCC1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18OSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(5-formylpyrimidin-2-yl)(methyl)amino]acetic acid hydrochloride](/img/structure/B6602510.png)


![6-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride](/img/structure/B6602544.png)


![3-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]propanoic acid](/img/structure/B6602565.png)
![2-[6-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-yl]-5-(piperidine-1-carbonyl)-2,3-dihydro-1H-isoindol-1-one](/img/structure/B6602573.png)

![tert-butyl N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl]carbamate](/img/structure/B6602585.png)

![5,5-difluoro-2-azabicyclo[2.2.2]octane hydrochloride](/img/structure/B6602597.png)